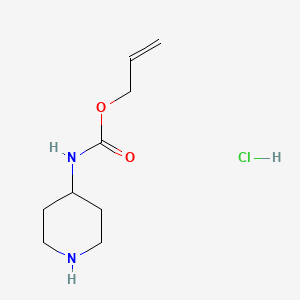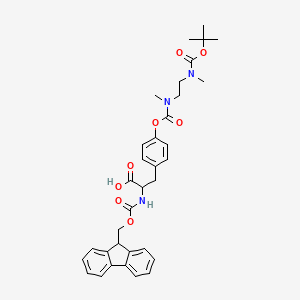
1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole
Overview
Description
1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole, also known as BIMA, is a novel synthetic compound with potential applications in a wide range of scientific research areas. BIMA is a heterocyclic compound that contains a benzylsulfonyl group, an iodide, a methoxy group, and an azaindole ring. BIMA is a relatively new compound and has only recently been studied for its potential applications in research.
Scientific Research Applications
1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole has been studied for its potential applications in various scientific research areas. It has been used as a ligand for metal complexes, as a catalyst for organic reactions, and as an inhibitor of enzymes. 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole has also been studied for its potential use in drug delivery systems and as a component of molecular imaging agents.
Mechanism Of Action
The mechanism of action of 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole is not yet fully understood. However, it is believed that the benzylsulfonyl group, the iodide, and the methoxy group all contribute to the compound’s ability to interact with other molecules and to catalyze reactions. The azaindole ring also likely plays a role in the compound’s ability to interact with enzymes and other proteins.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole are not yet fully understood. However, it has been shown to have some effect on enzymes and proteins, as well as on the metabolism of certain compounds. It has also been studied for its potential use in drug delivery systems and as a component of molecular imaging agents.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole in laboratory experiments include its high solubility in water, its low toxicity, and its ability to interact with other molecules and catalyze reactions. The main limitation of 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
Future Directions
Future research on 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole should focus on further exploring its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to determine its potential applications in drug delivery systems, molecular imaging agents, and other areas. Finally, further research should be conducted to determine the optimal conditions for synthesizing 1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole and to improve its solubility in water.
properties
IUPAC Name |
1-benzylsulfonyl-2-iodo-5-methoxypyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3S/c1-21-15-8-7-13-12(17-15)9-14(16)18(13)22(19,20)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKOCROJZQVKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(C(=C2)I)S(=O)(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfonyl)-2-iodo-5-methoxy-4-azaindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)

![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)



amino}acetic acid](/img/structure/B1446419.png)






